Cas no 1806008-76-3 (3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid)
3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid
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- Inchi: 1S/C7H4ClF2NO3/c8-4-3(12)1-2(6(9)10)11-5(4)7(13)14/h1,6H,(H,11,12)(H,13,14)
- InChI Key: CHOBGPYCISGVBE-UHFFFAOYSA-N
- SMILES: ClC1C(C=C(C(F)F)NC=1C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 362
- XLogP3: 1.3
- Topological Polar Surface Area: 66.4
3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049494-1g |
3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid |
1806008-76-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid
Research Briefing on 3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid (CAS: 1806008-76-3)
3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid (CAS: 1806008-76-3) is a structurally unique pyridine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its difluoromethyl and carboxylic acid functional groups, exhibits promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and agrochemicals.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a building block for the synthesis of potent kinase inhibitors. The research team demonstrated that the difluoromethyl group at the 6-position significantly enhances the metabolic stability of derived compounds while maintaining target affinity. Molecular docking studies revealed that the carboxylic acid moiety forms critical hydrogen bonds with active site residues in various kinase targets, suggesting its utility in structure-based drug design.
In agricultural chemistry, recent patent filings (WO2023017261) have highlighted the compound's application as a precursor for novel fungicides. The presence of both chloro and difluoromethyl substituents appears to confer broad-spectrum activity against phytopathogenic fungi, with particular efficacy against rust diseases in cereal crops. Field trials conducted in 2022-2023 showed that derivatives of 1806008-76-3 maintained activity at significantly lower application rates compared to current commercial standards.
From a synthetic chemistry perspective, innovative routes to 3-Chloro-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid have been developed to improve yield and scalability. A 2023 publication in Organic Process Research & Development described a continuous-flow synthesis approach that reduces reaction times from 48 hours to under 4 hours while achieving >85% yield. This advancement addresses previous challenges in large-scale production and could facilitate broader exploration of this scaffold in drug discovery programs.
Pharmacokinetic studies of related derivatives have shown favorable ADME profiles, with the difluoromethyl group demonstrating improved membrane permeability compared to traditional hydroxypyridine carboxylates. However, researchers note that further optimization may be required to address the relatively high plasma protein binding observed in preclinical models. Ongoing structure-activity relationship studies aim to balance potency, selectivity, and drug-like properties in next-generation compounds derived from this scaffold.
The compound's mechanism of action appears to vary depending on the specific derivatives and biological targets. In some kinase inhibitor applications, it functions as a hinge-binding motif, while in antimicrobial applications, preliminary evidence suggests interference with essential metabolic pathways in pathogens. This functional versatility makes 1806008-76-3 an attractive starting point for multidisciplinary drug discovery efforts.
Future research directions include exploration of prodrug strategies to enhance oral bioavailability, investigation of combination therapies with existing agents, and expansion into new therapeutic areas such as autoimmune diseases and oncology. The unique physicochemical properties of this scaffold, particularly its balanced lipophilicity and hydrogen bonding capacity, position it as a valuable tool for medicinal chemists addressing challenging biological targets.
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